REACTION_CXSMILES
|
N1C2OCC(N)C=2C=CN=1.CO[N:13]=[C:14]1[C:22]2[C:17](=[C:18]([CH:23]3[CH2:25][CH2:24]3)[N:19]=[CH:20][CH:21]=2)[O:16][CH2:15]1>>[CH:23]1([C:18]2[N:19]=[CH:20][CH:21]=[C:22]3[CH:14]([NH2:13])[CH2:15][O:16][C:17]=23)[CH2:25][CH2:24]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=NC=CC2=C1OCC2N
|
Name
|
7-cyclopropylfuro[2,3-c]pyridin-3(2H)-one O-methyl oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON=C1COC2=C(N=CC=C21)C2CC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C=1N=CC=C2C1OCC2N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |